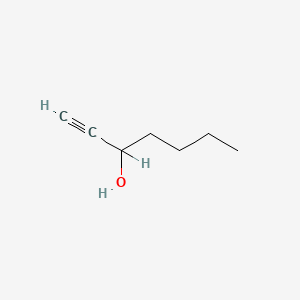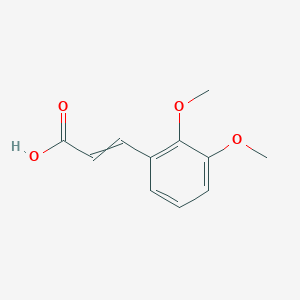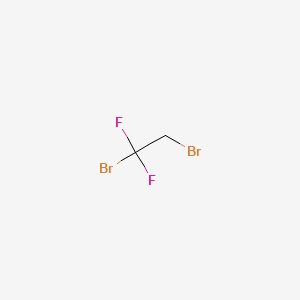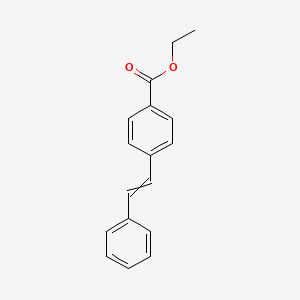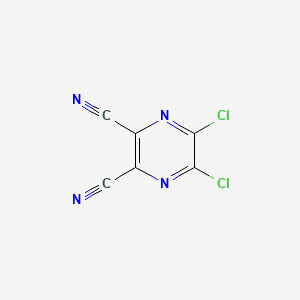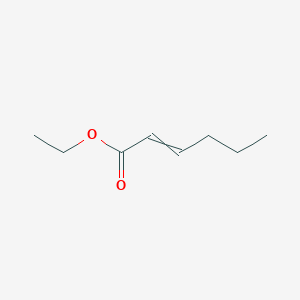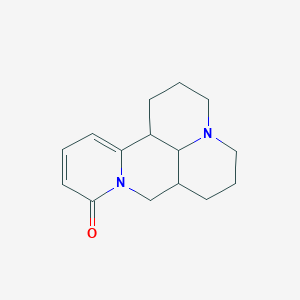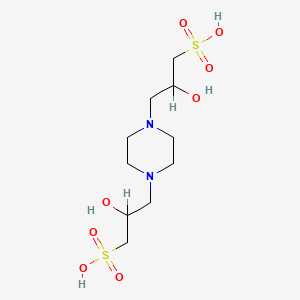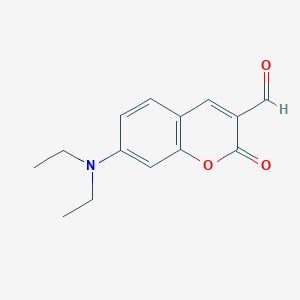
7-(ジエチルアミノ)-2-オキソ-2H-クロメン-3-カルバルデヒド
概要
説明
7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a diethylamino group at the 7th position, an oxo group at the 2nd position, and a carbaldehyde group at the 3rd position of the chromene ring. These functional groups contribute to its unique chemical properties and reactivity.
科学的研究の応用
7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties. It is also employed in the synthesis of other complex organic molecules.
Biology: The compound is used in bioimaging and as a marker in fluorescence microscopy. Its ability to bind to specific biomolecules makes it useful in studying cellular processes.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
作用機序
Target of Action
Similar compounds have been known to interact with various cellular components .
Mode of Action
It’s important to note that the mode of action can vary depending on the specific targets and the cellular context .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects can vary depending on the specific targets and the cellular context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity .
生化学分析
Biochemical Properties
Similar compounds have been used as fluorescent labels and biomedical inhibitors
Molecular Mechanism
It is necessary to conduct more studies to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, which involves the reaction of a diethylamino-substituted salicylaldehyde with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromene ring.
Another method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts like sulfuric acid or aluminum chloride. This method is particularly useful for synthesizing coumarin derivatives with various substituents.
Industrial Production Methods
In industrial settings, the production of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde may involve optimized versions of the above-mentioned methods. Large-scale synthesis often requires careful control of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The choice of solvents and catalysts is also crucial to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: 7-(Diethylamino)-2-oxo-2h-chromene-3-carboxylic acid
Reduction: 7-(Diethylamino)-2-oxo-2h-chromene-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
類似化合物との比較
7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde can be compared with other coumarin derivatives such as:
7-(Diethylamino)-4-methylcoumarin: Similar in structure but with a methyl group instead of a carbaldehyde group. It is also used in fluorescence applications but may have different photophysical properties.
Coumarin 343: A well-known fluorescent dye with a carboxylic acid group. It is widely used in laser dyes and as a pH indicator.
7-(Diethylamino)-4-trifluoromethylcoumarin: Contains a trifluoromethyl group, which imparts different electronic properties and may be used in different applications such as sensing and imaging.
The uniqueness of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde lies in its combination of functional groups, which confer specific reactivity and photophysical properties, making it versatile for various scientific and industrial applications.
特性
IUPAC Name |
7-(diethylamino)-2-oxochromene-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDBHOAJDADPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54711-39-6 | |
| Record name | 7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54711-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)
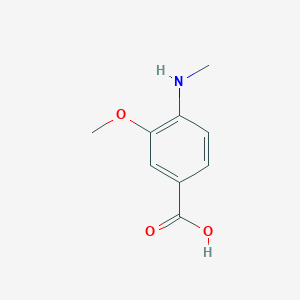
![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B1630532.png)
